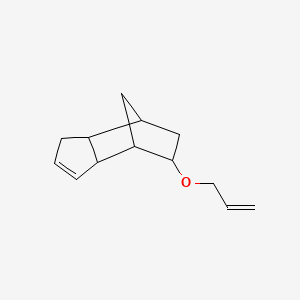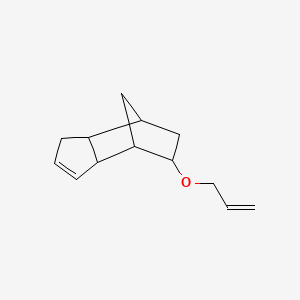![molecular formula C11H9N3 B14744077 1h-[1,4]Diazepino[1,2-a]benzimidazole CAS No. 246-19-5](/img/structure/B14744077.png)
1h-[1,4]Diazepino[1,2-a]benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-[1,4]Diazepino[1,2-a]benzimidazole is a heterocyclic compound that features a fusion of diazepine and benzimidazole rings. This compound is of significant interest due to its potential pharmacological properties and its role as a building block in the synthesis of various biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions: 1H-[1,4]Diazepino[1,2-a]benzimidazole can be synthesized through several methods. One common approach involves the reaction of 2-(aminomethyl)benzimidazole dihydrochloride with ethyl acetoacetate, resulting in the formation of a diazepinone-benzimidazole derivative . Another method includes the treatment of 2-(aminomethyl)benzimidazole with phenylhydrazono ethylacetoacetate to yield phenylhydrazino diazepinone derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods are often proprietary and may involve advanced techniques such as continuous flow synthesis and automated reaction monitoring.
化学反応の分析
Types of Reactions: 1H-[1,4]Diazepino[1,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted diazepinone derivatives, which can exhibit different pharmacological activities .
科学的研究の応用
1H-[1,4]Diazepino[1,2-a]benzimidazole has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: This compound has potential therapeutic applications, including anxiolytic and analgesic properties.
Industry: It is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1H-[1,4]Diazepino[1,2-a]benzimidazole involves its interaction with specific molecular targets. For instance, some derivatives of this compound have been shown to interact with the benzodiazepine site of the GABA_A receptor, leading to anxiolytic effects . Additionally, it may interact with other receptors and enzymes, modulating various biological pathways.
類似化合物との比較
Benzimidazole: A parent compound with a simpler structure, known for its broad pharmacological activities.
Diazepine: Another related compound, often used in the synthesis of benzodiazepines.
Pyrazino-benzimidazole: A similar heterocyclic compound with potential antibacterial and antifungal activities.
Uniqueness: 1H-[1,4]Diazepino[1,2-a]benzimidazole is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and drug development.
特性
CAS番号 |
246-19-5 |
|---|---|
分子式 |
C11H9N3 |
分子量 |
183.21 g/mol |
IUPAC名 |
1H-[1,4]diazepino[1,2-a]benzimidazole |
InChI |
InChI=1S/C11H9N3/c1-2-5-10-9(4-1)13-11-8-12-6-3-7-14(10)11/h1-7H,8H2 |
InChIキー |
GQFIVFYRWLJHQB-UHFFFAOYSA-N |
正規SMILES |
C1C2=NC3=CC=CC=C3N2C=CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[(2-Hydroxyethyl)amino]phenol](/img/structure/B14744015.png)




![[4-[2-[4-(Aziridine-1-carbonyloxy)phenyl]propan-2-yl]phenyl] aziridine-1-carboxylate](/img/structure/B14744033.png)



![[4-(diethylamino)phenyl]arsonic acid](/img/structure/B14744072.png)

